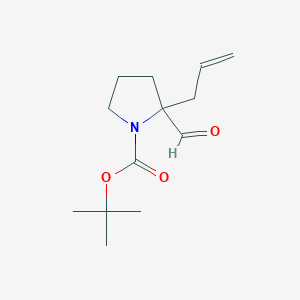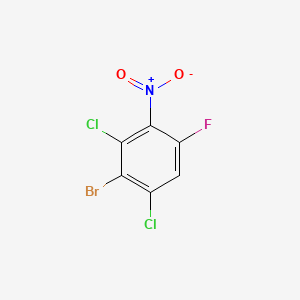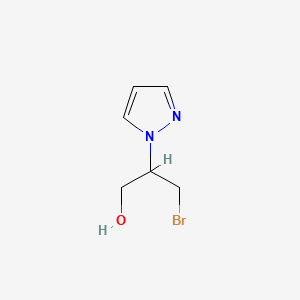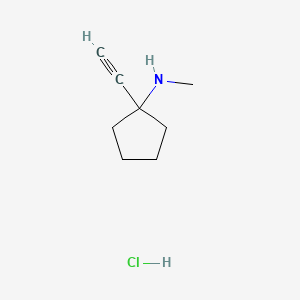![molecular formula C9H9N3O2 B15298629 2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile](/img/structure/B15298629.png)
2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile is an organic compound that features a nitrile group attached to an amino group, which is further connected to a substituted aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile typically involves the reaction of 2-methyl-3-nitroaniline with a suitable nitrile source. One common method is the cyanoacetylation of 2-methyl-3-nitroaniline using cyanoacetic acid or its esters under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to amides, esters, or other derivatives.
Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide, potassium carbonate, various nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-[(2-Methyl-3-aminophenyl)amino]acetonitrile.
Substitution: Various amides, esters, and other derivatives.
Oxidation: 2-[(2-Carboxy-3-nitrophenyl)amino]acetonitrile.
Aplicaciones Científicas De Investigación
2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and used as an intermediate in drug synthesis.
2-[(2-Nitrophenyl)amino]acetonitrile: Similar structure but lacks the methyl group, leading to different chemical and biological properties.
Uniqueness
2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile is unique due to the presence of both a nitro group and a nitrile group, which allows for diverse chemical reactivity and potential biological activities. The methyl group on the aromatic ring also influences its chemical behavior and interactions with biological targets .
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
2-(2-methyl-3-nitroanilino)acetonitrile |
InChI |
InChI=1S/C9H9N3O2/c1-7-8(11-6-5-10)3-2-4-9(7)12(13)14/h2-4,11H,6H2,1H3 |
Clave InChI |
ZCUMHVICMBRFIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1[N+](=O)[O-])NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine](/img/structure/B15298546.png)
![N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298549.png)
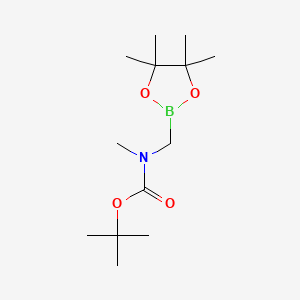

![4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B15298577.png)
![Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298593.png)
![{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride](/img/structure/B15298597.png)
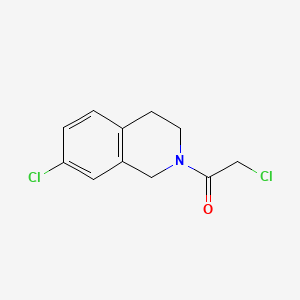
![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)
